molecular formula C17H16N2OS B4773469 2-[(2-methylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole

2-[(2-methylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B4773469
M. Wt: 296.4 g/mol
InChI Key: KRIWZFCWFWDOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has been extensively researched for its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a thioether group. This compound has been synthesized using different methods, and its scientific research applications have been explored in detail.

Mechanism of Action

The mechanism of action of 2-[(2-methylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of microorganisms and cancer cells. It may also exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-[(2-methylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of different microorganisms, including bacteria and fungi. This compound has also been found to possess antitumor activity against different cancer cell lines. Additionally, it has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-methylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole in lab experiments include its easy synthesis, high yield, and diverse applications. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in some solvents.

Future Directions

Of research on this compound include exploring its potential applications in drug discovery, developing new synthetic methods, and investigating its mechanism of action in more detail.

Scientific Research Applications

2-[(2-methylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole has been extensively researched for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been tested for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(4-methylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-14(10-8-12)16-18-19-17(20-16)21-11-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWZFCWFWDOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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